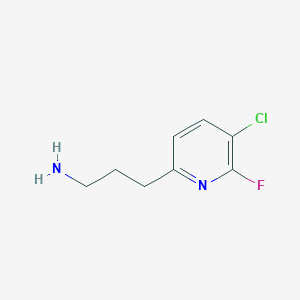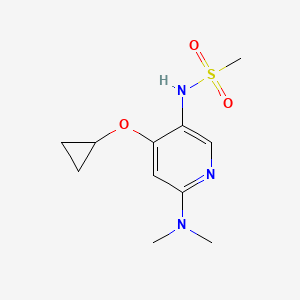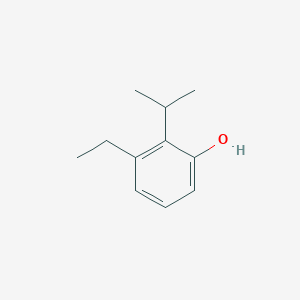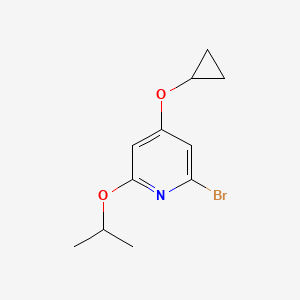
2-Bromo-4-cyclopropoxy-6-isopropoxypyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-4-cyclopropoxy-6-isopropoxypyridine is a chemical compound with the molecular formula C11H14BrNO It is a derivative of pyridine, a basic heterocyclic organic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the use of 2-bromo-6-isopropoxypyridine as a starting material . The cyclopropoxy group can be introduced through a nucleophilic substitution reaction using cyclopropyl alcohol under basic conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-4-cyclopropoxy-6-isopropoxypyridine can undergo several types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by various nucleophiles.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions.
Coupling reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium alkoxides or amines.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling reactions: Palladium catalysts and organoboron reagents are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an aminopyridine derivative, while coupling reactions would result in biaryl compounds.
Aplicaciones Científicas De Investigación
2-Bromo-4-cyclopropoxy-6-isopropoxypyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: May be used in the development of new materials or as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-Bromo-4-cyclopropoxy-6-isopropoxypyridine depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The exact molecular targets and pathways involved would require further experimental investigation to elucidate .
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-6-isopropoxypyridine: A closely related compound with similar structural features.
2-Bromo-4-methoxypyridine: Another pyridine derivative with a methoxy group instead of a cyclopropoxy group.
Uniqueness
2-Bromo-4-cyclopropoxy-6-isopropoxypyridine is unique due to the presence of both cyclopropoxy and isopropoxy groups, which may confer distinct chemical and biological properties compared to other pyridine derivatives. This uniqueness makes it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C11H14BrNO2 |
|---|---|
Peso molecular |
272.14 g/mol |
Nombre IUPAC |
2-bromo-4-cyclopropyloxy-6-propan-2-yloxypyridine |
InChI |
InChI=1S/C11H14BrNO2/c1-7(2)14-11-6-9(5-10(12)13-11)15-8-3-4-8/h5-8H,3-4H2,1-2H3 |
Clave InChI |
VKQARJZAQONBNG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=NC(=CC(=C1)OC2CC2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



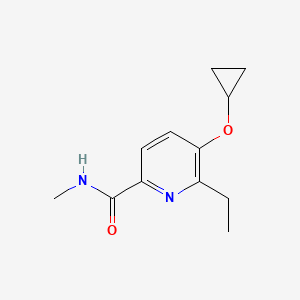
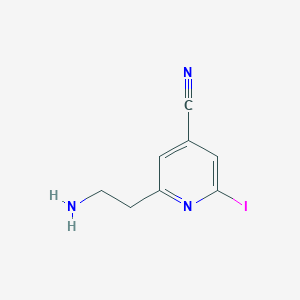
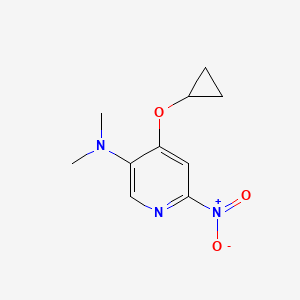
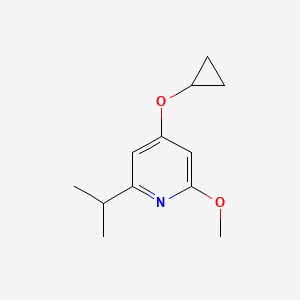
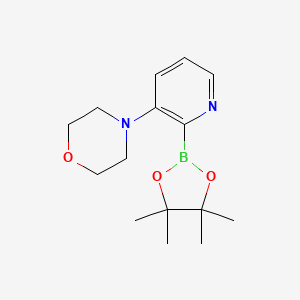
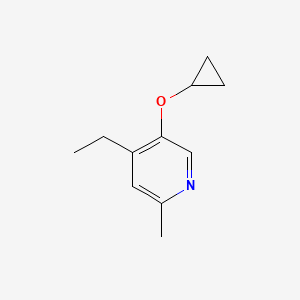
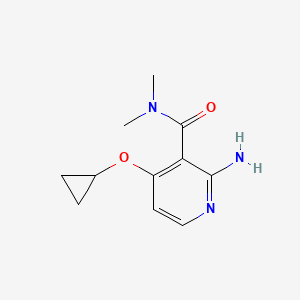
![[4-Formyl-6-(trifluoromethyl)pyridin-2-YL]acetic acid](/img/structure/B14836821.png)
